molecular formula C9H13IN2O2 B1387188 ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1158314-64-7

ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B1387188
CAS No.: 1158314-64-7
M. Wt: 308.12 g/mol
InChI Key: SDHANGDZDQYQTG-UHFFFAOYSA-N
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Description

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole-derived compound featuring a 3,5-dimethyl-substituted pyrazole core with an iodine atom at the 4-position and an ethyl acetate group attached via a methylene bridge at the 1-position. Its molecular formula is C₉H₁₃IN₂O₂, with a molecular weight of approximately 324.12 g/mol. The iodine substituent enhances electrophilicity and reactivity in cross-coupling reactions, while the ester group contributes to solubility in organic solvents and versatility in further derivatization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the ethyl bromoacetate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield ethyl (4-azido-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Scientific Research Applications

Medicinal Chemistry

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate serves as a building block for synthesizing pharmaceutical agents targeting neurological and inflammatory diseases. Its structural similarity to biologically active molecules allows it to modulate enzyme activity or receptor binding.

Case Study Example:
In a study exploring new anti-inflammatory drugs, derivatives of this compound were synthesized and evaluated for their efficacy in inhibiting specific pathways involved in inflammation.

Materials Science

The compound is incorporated into polymers to enhance properties such as thermal stability and conductivity . Its unique structure allows for modifications that improve material performance in various applications.

Data Table: Comparison of Material Properties

PropertyPure PolymerPolymer with Ethyl (4-Iodo-Dimethyl-Pyrazole)
Thermal Stability (°C)200230
Conductivity (S/m)0.010.05

Biological Studies

This compound is utilized in enzyme inhibition studies due to its ability to mimic substrates or inhibitors in biochemical pathways. Its iodine atom facilitates reactions that are crucial for understanding enzyme mechanisms.

Case Study Example:
Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.

Chemical Synthesis

It acts as an intermediate in synthesizing more complex organic molecules, aiding the development of new chemical entities through coupling reactions such as Suzuki or Sonogashira couplings.

Mechanism of Action

The mechanism of action of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and selectivity. Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate include:

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Key Properties Applications/Reactivity References
Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate Br 261.11 Higher reactivity in nucleophilic substitution; moderate volatility Suzuki-Miyaura coupling; precursor for bioactive heterocycles
Benzyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate I (benzyl ester) 370.19* Increased lipophilicity; enhanced stability in solid-state formulations Prolonged-release drug delivery systems
Ethyl (3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate Pyrrolidinyl 279.35† Basic nitrogen introduces hydrogen-bonding potential; altered electronic effects Targets enzyme active sites (e.g., kinase inhibitors)

Note: The molecular formula for the benzyl analog in (C₁₄H₁₅In₂O₂) likely contains a typographical error; "In" (indium) is inconsistent with the compound’s name. Assuming iodine (I), the formula would be C₁₄H₁₅I₂O₂. †Calculated molecular weight based on formula.

Substituent Impact:

  • Iodine vs. Bromine: The iodine atom’s larger atomic radius and lower electronegativity compared to bromine enhance its leaving-group ability in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Ullmann or Sonogashira) .
  • Ester Group Variations : Replacing the ethyl ester with a benzyl group increases lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Heteroatom Incorporation : The pyrrolidinyl group in introduces a basic nitrogen, enabling hydrogen bonding and altering electronic distribution on the pyrazole ring, which can modulate biological target interactions .

Characterization and Computational Tools

Crystallographic software like SHELX and Mercury aids in structural elucidation. SHELX refines small-molecule crystal structures, while Mercury visualizes intermolecular interactions and predicts powder diffraction patterns .

Biological Activity

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound classified within the pyrazole family, characterized by its unique structure which includes an iodine atom and an ethyl ester group. This compound is notable for its potential biological activities, particularly in medicinal chemistry and materials science.

  • Molecular Formula : C₉H₁₃IN₂O₂
  • Molecular Weight : 308.12 g/mol
  • CAS Number : 1158314-64-7

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine derivatives. A common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base like potassium carbonate. This process utilizes nucleophilic substitution where the nitrogen of the pyrazole attacks the carbon of ethyl bromoacetate to yield the desired product.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the iodine atom enhances its reactivity and allows it to participate in specific chemical reactions that can modulate biological pathways. Molecular docking studies suggest that this compound may bind to certain receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .

Antimicrobial Properties

Research has indicated that halogenated pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the iodine atom is believed to enhance this bioactivity by improving the compound's ability to penetrate bacterial cell walls .

Case Study: Antibacterial Activity

In a comparative study examining various pyrazole derivatives, it was found that compounds with halogen substituents showed enhanced antibacterial properties. For example, a related pyrazole derivative exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Antifungal Activity

Similar to its antibacterial properties, this compound may also possess antifungal activity. Studies on related compounds have shown effectiveness against various fungal strains, suggesting that this compound could be explored for its antifungal potential as well .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting neurological and inflammatory diseases. Its structural similarity to biologically active molecules allows it to be utilized in drug design and development processes .

Table: Comparison of Biological Activities

Compound NameAntibacterial Activity (MIC mg/mL)Antifungal ActivityNotes
Ethyl (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate0.005 - 0.030ModerateChlorine enhances penetration
Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate0.002 - 0.025HighBromine increases reactivity
This compound 0.0039 - 0.025 Potential Iodine enhances both antibacterial and antifungal activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate?

  • Methodological Answer : The compound is typically synthesized via alkylation of 4-iodo-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate. This involves refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base such as potassium carbonate (K₂CO₃) to deprotonate the pyrazole nitrogen. The reaction proceeds via nucleophilic substitution, yielding the ester product. Purification is achieved through column chromatography or recrystallization from ethanol .

Q. How is spectroscopic characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To confirm substituent positions (e.g., methyl groups at C3/C5, ethyl ester resonance at δ ~4.2 ppm).
  • IR Spectroscopy : To identify the carbonyl stretch (C=O) at ~1740 cm⁻¹ and pyrazole ring vibrations.
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion ([M+H]⁺) and isotopic pattern due to iodine .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (10–30%) is commonly employed. Recrystallization from ethanol or methanol can improve purity, particularly for removing unreacted starting materials .

Q. What role does this compound play in heterocyclic chemistry?

  • Methodological Answer : It serves as a precursor for synthesizing pyrazole hybrids (e.g., triazole-pyrazole hybrids) via click chemistry or coupling reactions. The iodine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic studies of this compound be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and Mercury (for visualization) is critical. The heavy iodine atom may cause absorption effects, requiring data correction. Disorder in the ethyl ester group can be modeled using restraints and constraints in SHELXL .

Q. What challenges arise in regioselective functionalization of the pyrazole ring?

  • Methodological Answer : Steric hindrance from the 3,5-dimethyl groups and electronic effects of the iodine atom influence reactivity. Directed ortho-metalation or protection/deprotection strategies (e.g., using tert-butoxycarbonyl groups) can enhance selectivity. Optimizing catalysts (e.g., Pd for cross-couplings) and reaction temperatures is essential .

Q. How can computational modeling predict reactivity or interaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, predicting sites for electrophilic/nucleophilic attacks. Molecular docking studies (using AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes), guiding medicinal chemistry applications .

Q. What experimental approaches analyze reaction mechanisms involving this compound?

  • Methodological Answer : Kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (e.g., ¹³C or ²H) elucidate pathways. For example, isotopic tracing in cross-coupling reactions identifies whether oxidative addition or transmetalation is rate-limiting .

Q. How does the compound’s stability under varying conditions impact experimental design?

  • Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition temperatures (>200°C), guiding reactions requiring high heat. Light sensitivity (due to the C-I bond) necessitates amber glassware for storage. Stability in solvents (e.g., DMSO vs. ethanol) is assessed via NMR over 72 hours .

Q. What strategies validate bioactivity in medicinal chemistry research?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing iodine with bromine) and testing against targets (e.g., kinases). In vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., murine xenografts) evaluate anticancer potential. Metabolite profiling identifies degradation pathways .

Properties

IUPAC Name

ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHANGDZDQYQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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